1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate
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Overview
Description
O-Acetylfluphenazine is a derivative of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. The compound is characterized by its molecular formula C24H28F3N3O2S and a molecular weight of 479.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylfluphenazine typically involves the acetylation of fluphenazine. This process can be carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acetylating agent .
Industrial Production Methods: Industrial production of O-Acetylfluphenazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Acetylfluphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Acetylfluphenazine has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating psychotic disorders and its pharmacokinetic properties.
Industry: Utilized in the production of pharmaceutical formulations and as an impurity reference material
Mechanism of Action
O-Acetylfluphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Fluphenazine: The parent compound, used widely as an antipsychotic.
Flupentixol: A thioxanthene analogue of fluphenazine with similar pharmacological properties.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic effects
Uniqueness: O-Acetylfluphenazine is unique due to its acetyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .
Properties
CAS No. |
2021-89-8 |
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Molecular Formula |
C24H28F3N3O2S |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl acetate |
InChI |
InChI=1S/C24H28F3N3O2S/c1-18(31)32-16-15-29-13-11-28(12-14-29)9-4-10-30-20-5-2-3-6-22(20)33-23-8-7-19(17-21(23)30)24(25,26)27/h2-3,5-8,17H,4,9-16H2,1H3 |
InChI Key |
VZXRBTTXAUZWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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